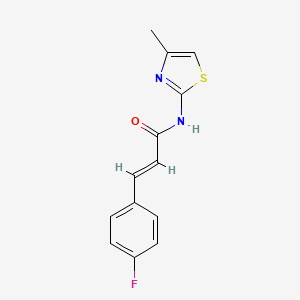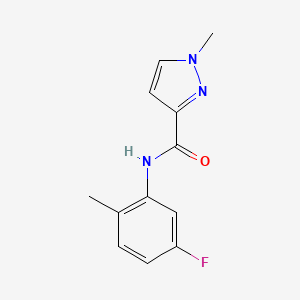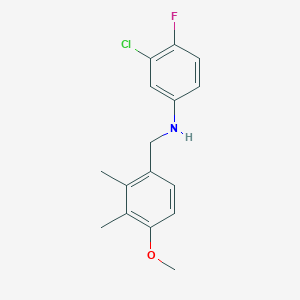
3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide, also known as FMTA, is a compound that has been found to have potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has a molecular weight of 308.36 g/mol.
作用機序
The exact mechanism of action of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of MAO-A. MAO-A is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide leads to an increase in the levels of these neurotransmitters, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to inhibit the activity of MAO-A, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide in lab experiments is its potential anxiolytic and antidepressant effects, which may be useful in studying the mechanisms underlying anxiety and depression. Another advantage is its inhibition of MAO-A, which may be useful in studying the role of neurotransmitters in various physiological processes. However, one limitation of using 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide is its relatively low yield in the synthesis process, which may make it difficult to obtain large quantities for use in experiments.
将来の方向性
There are several future directions for the study of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide. One direction is to further investigate its potential anxiolytic and antidepressant effects in humans, as well as its potential neuroprotective effects. Another direction is to study its effects on other physiological processes, such as inflammation and oxidative stress. Additionally, further research is needed to optimize the synthesis method of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide to improve its yield and make it more accessible for use in experiments.
合成法
The synthesis of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide involves the reaction of 4-methyl-1,3-thiazol-2-amine with 3-(4-fluorophenyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide obtained through this method is around 60%.
科学的研究の応用
3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide has also been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters, which may contribute to the anxiolytic and antidepressant effects of 3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c1-9-8-18-13(15-9)16-12(17)7-4-10-2-5-11(14)6-3-10/h2-8H,1H3,(H,15,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZLACAMDPDQW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[(phenylsulfonyl)carbonyl]-2,1,3-benzothiadiazol-4-amine](/img/structure/B5747960.png)
![7-methyl-5-phenyl-2-(1-piperidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5747965.png)
![4,6-dimethyl-2-[(2-methyl-2-propen-1-yl)thio]nicotinonitrile](/img/structure/B5747978.png)
![N-{5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5747986.png)


![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)

![6-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)
![N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5748021.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5748026.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)